molecular formula C10H11F2NO2 B3142412 Ethyl Difluoro(3-methylpyridin-2-yl)acetate CAS No. 503627-61-0

Ethyl Difluoro(3-methylpyridin-2-yl)acetate

Cat. No.: B3142412
CAS No.: 503627-61-0
M. Wt: 215.2 g/mol
InChI Key: ZWAAEMKHDYQJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Difluoro(3-methylpyridin-2-yl)acetate: is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of pyridine, characterized by the presence of two fluorine atoms and an ethyl ester group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Difluoro(3-methylpyridin-2-yl)acetate typically involves the reaction of 3-methylpyridine with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl Difluoro(3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Ethyl Difluoro(3-methylpyridin-2-yl)acetate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyridine derivatives. It is also used in the development of fluorinated analogs of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of Ethyl Difluoro(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors and modulate their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl Difluoro(2-methylpyridin-3-yl)acetate
  • Ethyl Difluoro(4-methylpyridin-2-yl)acetate
  • Ethyl Difluoro(3-chloropyridin-2-yl)acetate

Comparison: Ethyl Difluoro(3-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and pharmacokinetic properties, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-7(2)5-4-6-13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAAEMKHDYQJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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